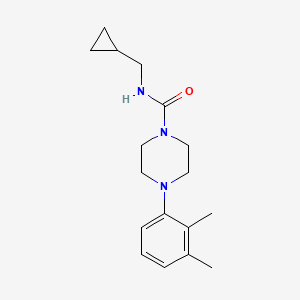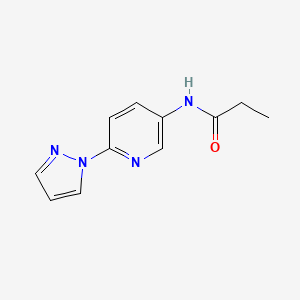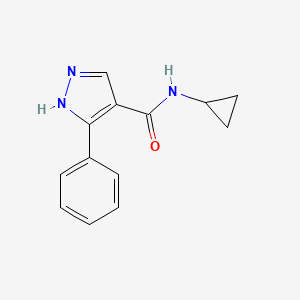
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide, also known as PHD inhibitor IOX2, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes play a crucial role in the regulation of cellular responses to hypoxia, making PHD inhibitors like IOX2 a promising tool for studying cellular responses to low oxygen conditions.
Mecanismo De Acción
IOX2 works by inhibiting the activity of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, which normally hydroxylate HIF-α subunits under normoxic conditions, targeting them for degradation via the von Hippel-Lindau (VHL) protein. Inhibition of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes by IOX2 leads to the stabilization of HIF-α subunits, which can then translocate to the nucleus and activate the transcription of genes involved in cellular responses to hypoxia.
Biochemical and Physiological Effects:
Through its inhibition of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, IOX2 has been shown to have a number of biochemical and physiological effects. In addition to its role in the regulation of the HIF pathway, IOX2 has also been shown to inhibit the activity of other enzymes involved in the regulation of cellular metabolism, including pyruvate dehydrogenase kinase (PDK) and factor inhibiting HIF (FIH). IOX2 has also been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IOX2 is its specificity for 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes, allowing researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. IOX2 is also relatively easy to use and has been shown to be effective in a wide range of experimental systems. However, one limitation of IOX2 is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are a number of future directions for research involving IOX2 and 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors more broadly. One area of interest is the development of more potent and selective 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors, which could be used to further elucidate the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in cellular processes. Another area of interest is the use of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors in the treatment of diseases such as cancer and inflammation, where the regulation of the HIF pathway plays a key role. Finally, the use of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide inhibitors in combination with other therapies, such as radiation or chemotherapy, could be explored as a potential strategy for enhancing the effectiveness of these treatments.
Métodos De Síntesis
The synthesis of IOX2 involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyridine with imidazole to form 2-chloro-5-nitroimidazole. This compound is then reacted with phenylboronic acid to form 2-(phenylboronic acid)-5-nitroimidazole. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of IOX2.
Aplicaciones Científicas De Investigación
IOX2 has been used extensively in scientific research to study the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in various cellular processes. One of the main applications of IOX2 has been in the study of cellular responses to hypoxia, as 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway. IOX2 has also been used to study the role of 6-imidazol-1-yl-N-phenylpyridine-3-carboxamide enzymes in cancer progression, angiogenesis, and inflammation.
Propiedades
IUPAC Name |
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-13-4-2-1-3-5-13)12-6-7-14(17-10-12)19-9-8-16-11-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDPSFYMAJFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-phenylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)